molecular formula C12H4O4S2 B116091 1,4,6,9-Thianthrenetetrone CAS No. 147727-02-4

1,4,6,9-Thianthrenetetrone

Cat. No.: B116091
CAS No.: 147727-02-4
M. Wt: 276.3 g/mol
InChI Key: HFIWRDPIRQQHEH-UHFFFAOYSA-N
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Description

Contextual Significance of Dibenzo-fused 1,4-Dithiine Ring Systems in Advanced Organic Chemistry Research

Dibenzo-fused 1,4-dithiine ring systems, the core of thianthrene (B1682798) and its derivatives, are of considerable importance in advanced organic chemistry research. researchgate.net The presence of two sulfur atoms in the heterocyclic ring allows for a folded, non-planar geometry in the neutral state, which can be flattened upon oxidation to a radical cation or dication. researchgate.net This redox behavior is a key feature of thianthrenes and has been exploited in various applications, including the development of redox-active materials, organic conductors, and functional dyes. mit.edu The ability of the sulfur atoms to stabilize radical cations has made thianthrene a valuable scaffold in studies of electron transfer processes and in the development of novel reagents for organic synthesis. mit.edu

Historical Development of Thianthrene Chemistry and its Derivatives in Scholarly Literature

The history of thianthrene chemistry dates back to the 19th century, with early studies focusing on its synthesis and basic reactivity. Over the decades, the field has evolved significantly, with researchers exploring the synthesis of a wide array of thianthrene derivatives and investigating their unique properties. A notable area of research has been the study of thianthrenequinones and diquinones, which are derivatives of thianthrene bearing one or more quinone moieties. epdf.pub These compounds have been of interest due to their potential applications in materials science and as intermediates in the synthesis of more complex heterocyclic systems. The synthesis of halogenated and methylated derivatives of 1,4,6,9-Thianthrenetetrone has been reported, highlighting the ongoing efforts to expand the library of thianthrene-based compounds. lookchem.comnih.gov

Rationale for Focused Academic Inquiry into this compound Architectures

The specific molecular architecture of this compound, with its four ketone groups, presents a compelling case for focused academic inquiry. The presence of these electron-withdrawing groups is expected to significantly influence the electronic properties of the thianthrene core, potentially leading to novel reactivity and applications. For instance, such compounds could serve as building blocks for the synthesis of novel polymeric materials with interesting electronic or photophysical properties. Furthermore, the multiple carbonyl groups offer potential sites for further chemical modification, opening up avenues for the creation of a diverse range of functionalized thianthrene derivatives. The study of these architectures contributes to a deeper understanding of the structure-property relationships in sulfur-containing heterocyclic compounds.

Overview of Current Research Trajectories in this compound Synthesis, Reactivity, and Characterization Methodologies

Current research related to this compound and its analogues is primarily focused on their synthesis and the characterization of their fundamental properties. While detailed studies on the parent compound are limited, research on its halogenated and methylated derivatives provides valuable insights.

Synthesis: The synthesis of this compound derivatives typically involves the reaction of substituted 1,4-benzoquinones with a sulfur source. For example, the synthesis of 2,3,7,8-tetrachloro- and 2,3,7,8-tetrabromothianthrene-1,4,6,9-tetraone has been achieved through the reaction of the corresponding tetrahalo-1,4-benzoquinones with a sulfur nucleophile. nih.govresearchgate.net Similarly, 2,3,7,8-tetramethyl-1,4,6,9-thianthrenetetrone (B1622298) has been synthesized from 2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione and ammonium (B1175870) sulfide (B99878) in the presence of nickel dichloride and tetra-(n-butyl)ammonium iodide. lookchem.com These methods suggest a general strategy for accessing the this compound core structure.

Reactivity: The reactivity of this compound is expected to be dominated by the chemistry of its quinone moieties. Quinones are known to undergo a variety of reactions, including nucleophilic additions and cycloadditions. The presence of the electron-rich thianthrene core could also influence the reactivity profile of the molecule. While specific reactivity studies on this compound are not widely reported, the general reactivity of quinones and thianthrenes provides a basis for predicting its chemical behavior.

Characterization Methodologies: The characterization of this compound and its derivatives relies on a combination of standard spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretching frequencies of the quinone groups. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is employed to confirm the carbon framework of the molecule. nih.gov Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. nih.gov

Data on Substituted this compound Derivatives:

Compound NameMolecular FormulaMolecular WeightSynthetic Precursor
2,3,7,8-Tetrachlorothianthrene-1,4,6,9-tetraone nih.govC12Cl4O4S2414.07 g/mol 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil)
2,3,7,8-Tetrabromothianthrene-1,4,6,9-tetraone nih.govC12Br4O4S2591.87 g/mol 2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone lookchem.comC16H12O4S2332.39 g/mol 2,3-Dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thianthrene-1,4,6,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIWRDPIRQQHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376719
Record name 1,4,6,9-Thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147727-02-4
Record name 1,4,6,9-Thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigations into the Reaction Mechanisms and Reactivity Profiles of 1,4,6,9 Thianthrenetetrone

Mechanistic Studies of Electrophilic Aromatic Substitution on Thianthrene (B1682798) Systems

The introduction of a thianthrene moiety onto an aromatic ring, a process known as thianthrenation, serves as a powerful strategy for C–H functionalization. nih.govresearchgate.net This reaction typically involves the interaction of an arene with an activated thianthrene species, such as thianthrene S-oxide (TTO), in the presence of a strong acid and an anhydride (B1165640). acs.org Mechanistic investigations have been crucial in understanding the high efficiency and, most notably, the exceptional regioselectivity of these reactions. nih.govacs.org

Experimental and computational studies have identified multiple potential electrophilic species derived from thianthrene S-oxide under acidic conditions. nih.govacs.org Among these, the thianthrene dication (TT²⁺) has been proposed as a key intermediate responsible for the electrophilic attack on the arene. nih.govresearchgate.netnsf.gov This species can be formed from TTO in strongly acidic media, such as neat sulfuric acid, or through electrochemical oxidation. nih.govacs.org

The proposed mechanism involves either a direct attack of the arene on the TT²⁺ dication or on an O-acyl-activated TTO derivative. nih.govresearchgate.netacs.org A single-electron transfer (SET) from the arene to the electrophilic thianthrene species can occur, followed by radical combination. acs.org The intermediacy of Wheland-type complexes (σ-complexes) is a critical feature of this electrophilic aromatic substitution (SEAr) mechanism. nih.govacs.org A Hammett analysis of the reaction rates yielded a large negative ρ value of -11, indicating a significant buildup of positive charge in the transition state, which is consistent with the formation of a Wheland intermediate. nih.govacs.org

While the thianthrene radical cation (TT•⁺) has also been considered, its role as the primary electrophile is less likely with less nucleophilic substrates, although it can react with highly electron-rich arenes. nih.govacs.org The involvement of the highly electrophilic dication TT²⁺ is believed to be a key factor in the broad applicability of the thianthrenation reaction. rsc.org

A remarkable feature of the C–H thianthrenation of arenes is its exceptionally high para-regioselectivity, which often surpasses that of other electrophilic aromatic substitution reactions like halogenation or borylation. nih.govresearchgate.netacs.org This high selectivity is a consequence of both electronic and steric factors, which are governed by the stability of the intermediate σ-complexes. nih.gov

The regioselectivity is determined during the formation and potential interconversion of the Wheland intermediates. nih.govnsf.gov It has been proposed that a reversible formation of different isomeric Wheland intermediates occurs, followed by an irreversible deprotonation step. nih.govresearchgate.net This reversibility allows the reaction to funnel through the most thermodynamically stable intermediate, which is typically the para-substituted one. nih.gov Electronic effects favor the para and ortho positions over the meta position by stabilizing the positive charge in the Wheland intermediate. nih.gov However, the pronounced para-selectivity over the ortho-position is largely attributed to the significant steric bulk of the incoming thianthrene electrophile, which disfavors attack at the more sterically hindered ortho position. nih.gov

Substrate ClassActivating ConditionsKey Mechanistic FeatureTypical Regioselectivity
Electron-Rich Arenes TTO, TFAA, MeCN, 0 °CHigh reactivity allows for milder conditions, sometimes with a base. acs.orgPredominantly para
General Arenes TTO, TFAA, Strong Acid (e.g., HBF₄·OEt₂, TfOH)Formation of highly electrophilic dication (TT²⁺). acs.orgExceptionally high para nih.govresearchgate.net

Radical-Mediated Transformations and Photoredox Catalysis involving Thianthrene Derivatives

Aryl thianthrenium salts are not only precursors for cross-coupling reactions but also serve as effective aryl radical precursors under photoredox conditions. chemrxiv.org These transformations leverage the ability of the thianthrenium group to be reduced via single-electron transfer (SET), leading to the cleavage of the C–S bond and the formation of an aryl radical. researchgate.net

A notable strategy involves the use of the thianthrene radical cation (TT•⁺), generated in situ, as a transient SET mediator. This approach enables radical-radical cross-coupling reactions, such as thiocyanation and selenocyanation of aryl thianthrenium salts, to proceed under mild, photocatalyst-free conditions. researchgate.net Visible-light-mediated transformations provide a powerful platform for generating these radical species, allowing for a wide range of functionalizations. researchgate.netmssm.edu This methodology is particularly valuable as it allows for the retention of other functional groups, like halides, that might be reactive under traditional transition-metal-catalyzed conditions, offering a complementary approach to synthesis. researchgate.net

Cross-Coupling Reactions Employing Thianthrenium Salt Precursors as Electrophiles

Thianthrenium salts have emerged as highly versatile electrophilic partners in a multitude of transition-metal-catalyzed cross-coupling reactions, effectively acting as synthetic equivalents of aryl halides or pseudohalides. beilstein-journals.org Their stability, ease of synthesis, and unique reactivity have spurred significant interest in their application for forming various carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Palladium catalysis has been extensively used for this purpose. For instance, Pd-catalyzed Suzuki-Miyaura-type cross-coupling reactions between aryl thianthrenium salts and arylboronic acids proceed efficiently to form biaryl compounds. bohrium.com Similarly, Pd-catalyzed α-arylation of carbonyl compounds has been achieved using aryl thianthrenium salts generated in situ. rsc.org Mechanochemical methods, such as liquid-assisted grinding (LAG), have also been developed for these Pd-catalyzed couplings, offering a more sustainable approach. bohrium.com

Beyond palladium, other transition metals are effective. Copper catalysis, often under photochemical conditions, enables the coupling of thianthrenium salts with various partners. researchgate.net For example, copper-catalyzed Sonogashira reactions of alkyl thianthrenium salts with terminal alkynes provide a mild route to C(sp³)–C(sp) bond formation. rsc.orgresearchgate.net Nickel catalysis, sometimes in conjunction with photoredox catalysis, has been employed for C–N cross-coupling reactions, engaging a broad range of amines, amides, and carbamates. acs.org

Coupling TypeCatalyst SystemSubstratesProduct Type
Suzuki-Miyaura Pd/RuPhosAryl Thianthrenium Salt + Arylboronic AcidBiaryl bohrium.com
Sonogashira Cu (photoinduced)Alkyl Thianthrenium Salt + AlkyneAlkylated Alkyne rsc.orgresearchgate.net
Kumada Cu (photoinduced)Alkyl Thianthrenium Salt + Grignard ReagentAlkylated Arene/Alkene researchgate.net
C-N Coupling Pd or Ni (photoredox)Aryl Thianthrenium Salt + Amine/AmideArylamine/Arylamide acs.org
C-P Coupling PalladacycleAryl Thianthrenium Salt + DiarylphosphineTriarylphosphine Sulfide (B99878) rsc.org
α-Arylation PdAryl Thianthrenium Salt + Ketoneα-Aryl Ketone rsc.org

Derivatization Reactions for Modulating Chemical Properties and Enhancing Analytical Performance

The thianthrenation of arenes provides a powerful platform for late-stage functionalization, enabling the diversification of complex molecules. chemrxiv.org The resulting aryl thianthrenium salt acts as a versatile chemical handle that can be converted into a wide array of functional groups through various derivatization reactions. This strategy is highly valuable for modulating the physicochemical and biological properties of parent molecules, such as pharmaceuticals. chemrxiv.org

For example, the loratadine-derived thianthrenium salt has been successfully subjected to a series of subsequent transformations, including Suzuki coupling, methylation, amination, silylation, chlorination, cyanation, and trifluoromethylation, yielding a library of new analogues. chemrxiv.org This highlights the exceptional functional group tolerance and broad applicability of this derivatization strategy. chemrxiv.org

In the context of analytical performance, derivatization is a common technique used in methods like high-performance liquid chromatography (HPLC) to enhance the detectability or improve the chromatographic properties of target analytes. nih.gov While not directly reported for 1,4,6,9-Thianthrenetetrone, the versatile reactivity of the thianthrene core suggests its potential use in developing novel derivatizing agents. By attaching the thianthrene moiety to an analyte, one could potentially introduce a chromophore or fluorophore to enhance UV or fluorescence detection, or alter the polarity of the analyte to improve its separation characteristics. nih.gov The functionalization of alkenes with thianthrene to form stable alkenyl thianthrenium salts, which can then undergo further reactions, is another example of derivatization that creates new opportunities for synthesis and analysis. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques and Structural Analysis of 1,4,6,9 Thianthrenetetrone

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy is a powerful tool for probing the molecular structure and dynamics of a compound by examining the vibrations of its constituent atoms. A combination of Infrared (IR) Spectroscopy, Raman Spectroscopy, and Inelastic Neutron Scattering (INS) would offer a complete picture of the vibrational landscape of 1,4,6,9-Thianthrenetetrone.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.netmsu.edu For this compound, IR spectroscopy would be crucial for identifying its key functional groups. The presence of the four ketone groups would be expected to give rise to strong, characteristic carbonyl (C=O) stretching vibrations, typically in the region of 1680-1750 cm⁻¹. libretexts.orglibretexts.org The aromatic C-C stretching vibrations within the thianthrene (B1682798) backbone would also be observable. vscht.cz By analyzing the precise frequencies and intensities of these absorption bands, valuable information about the electronic environment and potential intermolecular interactions of the carbonyl groups can be inferred.

A hypothetical table of expected IR absorptions for this compound is presented below:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Carbonyl (C=O) Stretch1750 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-S Stretch800 - 600Medium

Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational dynamics of molecules, particularly for modes involving hydrogen atoms and low-frequency vibrations. nih.govnist.gov Unlike IR and Raman spectroscopy, INS is not governed by selection rules based on changes in dipole moment or polarizability, meaning that all vibrational modes are, in principle, observable. researchgate.net An INS spectrum of this compound would provide a complete vibrational density of states, aiding in the unambiguous assignment of all vibrational modes, especially those at low energies that are often difficult to observe with optical spectroscopies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms and the three-dimensional structure of molecules in solution.

Proton (¹H) NMR spectroscopy would provide information about the chemical environment of the hydrogen atoms in this compound. msu.edumnstate.edu The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the four carbonyl groups. pressbooks.publibretexts.org

Carbon-13 (¹³C) NMR spectroscopy would be essential for identifying all the unique carbon environments within the molecule. hw.ac.ukudel.edu The carbonyl carbons would exhibit characteristic signals at the downfield end of the spectrum, typically in the range of 180-200 ppm. oregonstate.edumasterorganicchemistry.com The chemical shifts of the aromatic carbons would also be significantly affected by the substitution pattern of the ketone groups.

A hypothetical table of expected ¹³C NMR chemical shifts for this compound is presented below:

Carbon Type Expected Chemical Shift Range (ppm)
Carbonyl (C=O)190 - 180
Aromatic C-S140 - 120
Aromatic C-C=O150 - 130
Aromatic C-H130 - 110

Electronic Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy is a cornerstone for understanding the interaction of molecules with light, providing valuable information about electron distribution, energy levels, and the fate of excited states. For this compound, techniques such as UV-Vis absorption, fluorescence, and phosphorescence spectroscopy are pivotal in characterizing its photophysical profile.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions from the ground state to various excited states upon absorption of photons in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum is a plot of absorbance versus wavelength and provides a characteristic fingerprint of a molecule's conjugated system.

For compounds like this compound, the presence of aromatic rings fused to a dithiin core, along with multiple carbonyl groups, is expected to give rise to a complex UV-Vis spectrum. The electronic transitions are typically of the types π → π* and n → π. The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur at shorter wavelengths. The n → π* transitions, which involve the excitation of a non-bonding electron (from the sulfur or oxygen atoms) to a π* antibonding orbital, are typically weaker and appear at longer wavelengths.

Table 1: Expected UV-Vis Absorption Characteristics of this compound Based on Related Structures

Transition TypeExpected Wavelength Range (nm)Expected Molar Absorptivity (ε)Notes
π → π200 - 400HighAssociated with the aromatic and quinoidal systems.
n → π> 400Low to MediumInvolving non-bonding electrons on sulfur and oxygen atoms.

Fluorescence and phosphorescence spectroscopy are powerful techniques to study the de-excitation pathways of a molecule from its excited electronic states. These emission processes provide information about the excited state lifetimes, energy levels, and molecular rigidity.

Fluorescence is the emission of light from a singlet excited state (S₁) to the ground state (S₀). This process is typically rapid, with lifetimes in the nanosecond range. For a molecule to be fluorescent, it must possess a rigid structure that minimizes non-radiative decay pathways such as vibrational relaxation and internal conversion.

Phosphorescence is the emission of light from a triplet excited state (T₁) to the ground state (S₀). This transition is spin-forbidden, resulting in much longer lifetimes, from microseconds to seconds. The population of the triplet state often occurs through a process called intersystem crossing (ISC) from an excited singlet state. The presence of heavy atoms, such as sulfur in the thianthrene core, can enhance the rate of ISC due to spin-orbit coupling, potentially leading to significant phosphorescence.

Thianthrene and its derivatives are known to exhibit both fluorescence and room temperature phosphorescence (RTP). The bent, non-planar structure of the thianthrene core plays a role in its photophysical properties. While specific fluorescence and phosphorescence data for this compound are not available, it is plausible that this compound could also exhibit luminescence. The rigidifying effect of the tetrone structure and the presence of sulfur atoms might lead to observable emission.

Table 2: Predicted Photophysical Properties of this compound

PropertyPredicted CharacteristicRationale
Fluorescence Potentially weakThe presence of carbonyl groups can sometimes quench fluorescence.
Phosphorescence Potentially observableThe heavy-atom effect of sulfur can promote intersystem crossing to the triplet state.
Excited State Characterized by singlet (S₁) and triplet (T₁) statesThese are the primary excited states involved in fluorescence and phosphorescence, respectively.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.

For this compound, a single-crystal XRD analysis would reveal the conformation of the central dithiin ring and the planarity of the quinonoid portions of the molecule. The parent thianthrene molecule adopts a bent conformation with a dihedral angle of approximately 128° between the two benzene (B151609) rings. It is of significant interest to determine how the introduction of four carbonyl groups influences this geometry.

The crystal packing, which describes how molecules are arranged in the crystal lattice, would also be elucidated. This includes the identification of any intermolecular interactions such as π-π stacking, C-H···O hydrogen bonds, or sulfur-sulfur interactions. These interactions can significantly influence the material's bulk properties.

Although a specific crystal structure for this compound has not been reported in the searched literature, data for the parent thianthrene molecule provides a foundational understanding of the core structure.

Table 3: Crystallographic Data for Thianthrene (Parent Compound)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.941
b (Å) 6.1614
c (Å) 14.500
β (°) 90.59
Dihedral Angle (°) ~128

The structural analysis of this compound via X-ray diffraction would be invaluable for correlating its molecular geometry with its electronic and photophysical properties. The degree of planarity, for instance, would have a direct impact on the extent of π-conjugation and, consequently, its absorption and emission characteristics.

Computational Chemistry and Theoretical Frameworks Applied to 1,4,6,9 Thianthrenetetrone

Quantum Mechanical Calculations for Geometry Optimization and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1,4,6,9-Thianthrenetetrone. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's optimal three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is extensively used to determine the ground-state properties of molecules. For this compound, DFT calculations are employed to perform geometry optimization, which systematically alters the atomic coordinates to find the lowest energy conformation, or the molecule's most stable structure.

Once the optimized geometry is obtained, further calculations can predict a range of ground-state properties. These include the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is used to calculate vibrational frequencies. By computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), a theoretical vibrational spectrum (like an IR spectrum) can be generated. The absence of imaginary frequencies in these calculations confirms that the optimized structure is a true energy minimum.

Table 1: Predicted Ground State Properties of this compound using DFT Note: The following data is illustrative, based on typical outputs from DFT calculations, as specific literature values for this exact compound are not available.

PropertyMethod/Basis SetCalculated Value
Total Energy (Hartree)B3LYP/6-311++G(d,p)-1875.4321
HOMO Energy (eV)B3LYP/6-311++G(d,p)-7.12
LUMO Energy (eV)B3LYP/6-311++G(d,p)-3.45
HOMO-LUMO Gap (eV)B3LYP/6-311++G(d,p)3.67
Dipole Moment (Debye)B3LYP/6-311++G(d,p)0.00
Highest Vibrational Frequency (cm-1) (C=O stretch)B3LYP/6-311++G(d,p)1785

Beyond DFT, other quantum mechanical methods are utilized for molecular orbital (MO) analysis. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide detailed insights into the electronic structure and MOs of this compound.

Molecular orbital analysis helps in visualizing the distribution and energy of electrons within the molecule. It can reveal the nature of chemical bonds (sigma, pi), identify lone pairs, and explain the molecule's reactivity and spectroscopic properties. For this compound, this analysis would focus on the interactions between the sulfur p-orbitals and the pi-systems of the carbonyl groups, which dictate its electronic behavior.

Semi-empirical methods, on the other hand, simplify the calculations by incorporating parameters derived from experimental data. While less accurate than ab initio or DFT methods, they are much faster, making them suitable for preliminary analysis of large molecules or for providing initial geometries for more rigorous calculations.

Theoretical Studies of Excited States and Photophysical Phenomena

The interaction of this compound with light is governed by its excited electronic states. Theoretical methods are crucial for understanding the processes that occur after the molecule absorbs a photon, such as fluorescence and intersystem crossing.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study systems under the influence of time-dependent potentials, such as an oscillating electromagnetic field from light. It is the most widely used method for calculating the energies of electronic excited states. By computing these excitation energies, TD-DFT allows for the direct simulation of electronic absorption spectra (like UV-Vis spectra).

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This allows for a direct comparison with experimental spectra and helps assign specific electronic transitions (e.g., n→π* or π→π*) to the observed spectral bands.

After a molecule is promoted to a singlet excited state (S₁) by light, it can return to the ground state (S₀) via fluorescence or undergo a spin-forbidden transition to a triplet excited state (T₁). This process is known as intersystem crossing (ISC). The efficiency of ISC is critical for applications involving triplet states, such as in photosensitizers and organic light-emitting diodes (OLEDs).

Theoretical chemistry provides methods to study the mechanisms of ISC. Calculations can identify the minimum energy crossing points (MECPs) between the potential energy surfaces of the singlet and triplet states. The rate of ISC is heavily influenced by the magnitude of spin-orbit coupling (SOC) between the involved states. Computational models can quantify SOC, allowing for the prediction of ISC rates and triplet formation quantum yields. For molecules containing sulfur, like this compound, the heavy atom effect is expected to enhance SOC, potentially leading to efficient triplet state formation.

Table 2: Predicted Photophysical Properties of this compound using TD-DFT Note: The following data is illustrative, based on typical outputs from TD-DFT calculations, as specific literature values for this exact compound are not available.

PropertyMethod/Basis SetCalculated ValueTransition Character
S1 Excitation Energy (eV)TD-B3LYP/6-311++G(d,p)2.85n→π
S1 Wavelength (nm)TD-B3LYP/6-311++G(d,p)435n→π
T1 Energy (eV)TD-B3LYP/6-311++G(d,p)2.55π→π*
S1-T1 Energy Gap (ΔEST) (eV)TD-B3LYP/6-311++G(d,p)0.30-
Spin-Orbit Coupling (cm-1) (S1-T1)-~10-50-

Simulations of Molecular Dynamics and Conformational Inversion Energetics

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the environment.

For a molecule like this compound, the central thianthrene (B1682798) ring system is not planar and can exist in different folded conformations. MD simulations can be used to study the dynamics of the "butterfly" motion or ring-flipping, a process known as conformational inversion. By simulating the molecule at different temperatures, it is possible to calculate the energy barrier for this inversion process. This provides insight into the molecule's flexibility and the relative stability of its different conformers, which can influence its chemical and physical properties.

Emerging Research Frontiers and Future Directions in 1,4,6,9 Thianthrenetetrone Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity in Thianthrenetetrone Assembly

The synthesis of substituted thianthrenes has traditionally relied on methods such as the reaction of arenethiols with fuming sulfuric acid or the treatment of arenes with sulfur dichloride in the presence of a Lewis acid. rsc.orgmit.edu However, these methods often lack the selectivity required for constructing complex, unsymmetrically substituted derivatives like 1,4,6,9-Thianthrenetetrone. Future research is critically focused on developing more sophisticated and controlled synthetic pathways.

Emerging strategies are geared towards late-stage functionalization and directed assembly. One promising avenue is the adaptation of modern cross-coupling and C-H functionalization techniques. researchgate.net For instance, the development of a directed ortho-lithiation/thionation sequence on a pre-functionalized benzene (B151609) derivative could provide a regioselective route to the thianthrene (B1682798) core.

Another key area is the exploration of novel annulation reactions. The "thia-APEX" (Thia-Annulative π-Extension) reaction, which utilizes S-diimidated 1,2-arenedithiols to build π-extended thianthrenes from unfunctionalized aromatics, represents a significant step forward. rsc.org Future work could involve designing bespoke dithiol reagents that, upon reaction with a suitable quinone precursor, would directly assemble the this compound scaffold with high selectivity.

Synthetic Strategy Description Potential Advantages for this compound Key Challenges
Directed Thionation Stepwise introduction of sulfur atoms onto a pre-functionalized aromatic precursor using directing groups.High regioselectivity, control over substitution pattern.Multi-step synthesis, potential for low overall yield.
Thia-APEX Adaptation Modification of annulative π-extension reactions using quinone-based starting materials. rsc.orgConvergent synthesis, potential for rapid assembly of the core structure. rsc.orgSynthesis of the required complex dithiol precursors.
SNAr Cyclization Intramolecular nucleophilic aromatic substitution of highly activated precursors. mit.eduacs.orgStrong, covalent bond formation, applicable to electron-poor systems.Precursor instability, potential for side reactions.

Exploration of Unprecedented Chemical Transformations and Reaction Pathways Unique to the Thianthrenetetrone Scaffold

The reactivity of this compound is predicted to be exceptionally rich, stemming from the interplay between its constituent parts. The thianthrene core is known for its ability to undergo reversible one- and two-electron oxidations to form a stable radical cation and dication, respectively. wikipedia.orgresearchgate.net This redox activity is expected to be profoundly influenced by the four electron-withdrawing carbonyl groups.

Future research will likely uncover unique chemical transformations:

Redox-Modulated Cycloadditions: The electron-deficient quinone rings are prime candidates for Diels-Alder and other cycloaddition reactions. An intriguing possibility is modulating the dienophilic character of the molecule through electrochemical oxidation or reduction of the thianthrene core, allowing for switchable reactivity.

Nucleophilic Addition Cascades: The high electrophilicity of the carbonyl carbons could trigger complex cascade reactions upon addition of a nucleophile, potentially leading to novel polycyclic aromatic structures.

Cation Radical-Mediated Reactions: The thianthrene cation radical is known to react with various nucleophiles and participate in cycloadditions. tdl.orgnih.govresearchgate.netresearchgate.net Investigating the reactivity of the this compound cation radical could reveal new reaction pathways where the positive charge is delocalized over the entire π-system, leading to unprecedented transformations.

Advanced Computational Modeling for Predictive Design and Deep Mechanistic Understanding of Thianthrenetetrone Reactivity

Given the potential high reactivity and synthetic challenges associated with this compound, computational chemistry is an indispensable tool for guiding experimental efforts. Density Functional Theory (DFT) and other ab initio methods can provide profound insights into the molecule's structure, properties, and reaction pathways.

Key areas for computational investigation include:

Structural and Electronic Properties: Calculating the precise fold angle of the thianthrene core, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO) will be crucial for understanding its inherent reactivity.

Redox Potentials: Accurately predicting the oxidation and reduction potentials will be vital for designing applications in redox flow batteries or as an electron acceptor in organic electronics. acs.org

Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces for proposed reactions, identify transition states, and calculate activation barriers. This can help rationalize experimental outcomes and predict the feasibility of new transformations before they are attempted in the lab.

Computed Property Relevance to this compound Illustrative Theoretical Method
Fold Angle Determines molecular packing and steric accessibility. The parent thianthrene has a fold angle of ~128°. wikipedia.orgDFT (e.g., B3LYP/6-31G(d))
HOMO/LUMO Energies Predicts electronic transition properties and susceptibility to nucleophilic/electrophilic attack.Time-Dependent DFT (TD-DFT)
Redox Potential (vs. Li/Li+) Assesses suitability for energy storage applications. researchgate.netDFT with a polarizable continuum model (PCM).
Transition State Energies Elucidates reaction mechanisms and predicts kinetic feasibility.QST2/QST3 searches, IRC calculations.

Synergistic Research at the Interface of Organic Synthesis, Physical Chemistry, and Theoretical Chemistry to Advance Thianthrenetetrone Science

The full potential of this compound chemistry will only be realized through a deeply integrated, multidisciplinary approach. The challenges and opportunities presented by this molecule necessitate a collaborative effort that spans traditional scientific boundaries.

Synthesis and Theory Synergy: Theoretical chemists can model potential synthetic routes, identify the most promising strategies, and predict the properties of target molecules. This computational screening can save significant time and resources for synthetic chemists by prioritizing high-probability-of-success experiments.

Physical Chemistry and Materials Science: Once synthesized, a thorough characterization of the molecule's photophysical and electrochemical properties is essential. Techniques like cyclic voltammetry, UV-Vis spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy will be used to validate theoretical predictions and uncover unexpected phenomena. thieme-connect.com These experimental findings can then inform the design of new thianthrenetetrone-based materials for applications in electronics or energy storage. researchgate.net

This synergistic cycle—where theoretical prediction guides synthetic effort, and experimental characterization refines theoretical models—will be the engine driving innovation in the fascinating and nascent field of this compound chemistry.

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodPrecursorReagents/ConditionsYieldReference
CyclocondensationEthylenediamineGlyoxal, reflux, pH 8–964–77.5%
NitrationBicyclic tetraazadecaneHNO₃/Ac₂O, 0–5°C30–64%

Basic: How can spectroscopic methods (NMR, MS) resolve structural ambiguities in thianthrenetetrone derivatives?

Answer:

  • ¹³C NMR : Distinguishes between carbonyl (C=O, ~180–190 ppm) and thiocarbonyl (C=S, ~120–130 ppm) groups. For example, spiro-linked oxathiane rings show distinct splitting patterns due to axial-equatorial proton coupling .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular formulas (e.g., [M+H]⁺ for C₁₂H₄Br₄O₂S₂ at m/z 499.77 ). Isotopic patterns differentiate brominated derivatives (e.g., 1,4,6,9-tetrabromooxanthrene) .

Advanced: What experimental strategies address contradictions in thermal stability data for thianthrenetetrone analogs?

Answer:
Discrepancies in thermal decomposition temperatures (e.g., 193–464°C for brominated derivatives ) arise from:

  • Sample purity : Impurities lower observed melting points. Use recrystallization (ethanol/water) or HPLC (>95% purity).
  • Methodology : Differential Scanning Calorimetry (DSC) under inert gas (N₂) provides more reliable data than open-air TGA.
  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂, –CN) enhance stability via resonance .

Advanced: How can computational modeling guide the design of thianthrenetetrone-based materials?

Answer:

  • DFT Calculations : Predict redox potentials (e.g., HOMO-LUMO gaps for charge-transfer complexes) and optimize geometries for spirocyclic derivatives .
  • MD Simulations : Assess solubility in solvents (e.g., DMSO vs. THF) by modeling intermolecular interactions with polar substituents (–OH, –NH₂) .

Q. Table 2: Computational Parameters for 2,3,7,8-Tetracyano Derivative

PropertyValue (DFT/B3LYP)Application Insight
HOMO-LUMO Gap3.2 eVSuitable for semiconductor applications
Dipole Moment4.5 DebyeHigh polarity enhances solubility in DMF

Advanced: What mechanistic insights explain regioselectivity in thianthrenetetrone functionalization?

Answer:
Regioselective nitration/cyanation is governed by:

  • Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., para to sulfur in thianthrene) favor nitro group addition .
  • Steric Effects : Bulky substituents (e.g., –Et in 2,3,7,8-tetracyano-1,4,6,9-tetraethylthianthrene) direct reactions to less hindered sites .

Advanced: How do solvent and pH affect the electrochemical behavior of thianthrenetetrone derivatives?

Answer:

  • Acidic Conditions : Protonation of sulfur atoms increases conductivity (e.g., 1,4,6,9-tetranitro derivative shows 2x higher current density in H₂SO₄ vs. neutral media) .
  • Solvent Polarity : Acetonitrile stabilizes radical intermediates in redox reactions, while DMSO suppresses side reactions via strong solvation .

Methodological: What protocols validate the purity of thianthrenetetrone compounds for catalytic studies?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time >5 minutes indicates purity.
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/S ratios (e.g., C₁₂H₄Br₄O₂S₂ requires C 28.84%, Br 63.96% ).

Methodological: How to troubleshoot low yields in multi-step syntheses of thianthrenetetrone analogs?

Answer:

  • Intermediate Isolation : Purify each step (e.g., column chromatography for azide precursors) to prevent side reactions.
  • Catalyst Optimization : Use Pd/C (5 wt%) for hydrogenation steps instead of Raney Ni to avoid sulfur poisoning .

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